6-Ethyl-7-azabicyclo[4.2.0]octane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-ethyl-7-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C9H17N/c1-2-9-6-4-3-5-8(9)7-10-9/h8,10H,2-7H2,1H3 |
InChI Key |
LNNAMYVHJNGRQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCCCC1CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Azabicyclo 4.2.0 Octane Scaffolds and Functionalized Derivatives
Cycloaddition Strategies for Bicyclo[4.2.0]octane Ring System Construction
Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the bicyclo[4.2.0]octane ring system. These reactions allow for the rapid assembly of the fused ring structure with varying degrees of stereocontrol.
Intermolecular [2+2] Cycloaddition Reactions (e.g., photochemical, visible light-catalyzed)
Intermolecular [2+2] cycloaddition reactions are a cornerstone for the synthesis of the 2-azabicyclo[4.2.0]octane core. Photochemical methods have been successfully employed in this regard. For instance, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines leads to the formation of trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org Subsequent catalytic hydrogenation of these adducts provides access to various stereoisomers. rsc.org Notably, the use of chiral 1,4-dihydropyridines in these photochemical reactions can induce enantioselectivity, yielding azabicyclo[4.2.0]octanes with enantiomeric excesses ranging from 15-45%. rsc.orgsmolecule.com
Recent advancements have seen the emergence of visible light-catalyzed intermolecular [2+2] cycloaddition reactions. These methods offer a milder and more sustainable alternative to traditional photochemical approaches. By employing a common photosensitizer catalyst and visible light as the energy source, a variety of polysubstituted 2-azabicyclo[4.2.0]octane compounds can be synthesized from readily available 1,4-dihydropyridines and alkenes. google.com This strategy boasts a broad substrate scope, mild reaction conditions, simple operation, and high atom economy, with yields ranging from 56% to 99% and good stereoselectivity. google.com Copper(I) catalysis has also been utilized in intermolecular [2+2] photodimerization reactions to generate bicyclo[4.2.0]octane structures. acs.org
Intramolecular Cycloaddition Approaches
Intramolecular cycloaddition reactions provide a powerful strategy for the stereoselective synthesis of fused bicyclic systems. In the context of 7-azabicyclo[4.2.0]octane synthesis, intramolecular [2+2] photocycloaddition of substrates with a three-atom tether between the reactive olefin units has been explored. acs.org However, this approach is somewhat limited by the length of the tether. acs.org
A notable example of intramolecular cycloaddition involves the thermal reaction of p-chlorobenzonitrile oxide with 1,4-dihydropyridine (B1200194) substrates, which yields fused bicyclic products with site- and regio-selectivity, although without stereoselectivity. rsc.org Furthermore, intramolecular aromatic nucleophilic substitution has been demonstrated as a viable route to tricyclic β-lactams, which incorporate the 4-oxa-7-azabicyclo[4.2.0]octane skeleton. researchgate.net
Diels-Alder Reactions for Bicyclo[4.2.0]octane Motif Formation
The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been utilized in the synthesis of bicyclo[4.2.0]octane motifs, which are key structural components of various natural products. rsc.orgrsc.org For example, the reaction between a diene and a cyclobutenone dienophile can construct the bicyclo[4.2.0]octane scaffold. rsc.org The use of chiral catalysts, such as chiral oxaborolidinium ions (COBI), can facilitate these reactions with high efficiency. rsc.orgrsc.org
While direct Diels-Alder reactions to form the 7-azabicyclo[4.2.0]octane ring system are less common, the strategy has been applied to the synthesis of related bicyclic structures. For instance, intramolecular Diels-Alder cycloaddition has been used to construct spirocyclic azabicyclo[2.2.2]octanone systems. rsc.orgrsc.org
Ketene (B1206846) Cycloaddition Reactions as Key Steps
Ketene cycloaddition reactions, specifically the [2+2] cycloaddition between a ketene and an imine (the Staudinger reaction), are a well-established method for the formation of the β-lactam ring, a key feature of the 7-azabicyclo[4.2.0]octane skeleton. researchgate.net This reaction has been instrumental in the synthesis of various β-lactam-containing compounds, including precursors to carbapenem (B1253116) antibiotics. cdnsciencepub.com The Staudinger cycloaddition can be employed to generate spiro β-lactams with diastereoselectivity. smolecule.com The utilization of ketene cycloadditions has been highlighted in the synthesis of precursors for complex natural products like kingianins, demonstrating the efficiency of this methodology in constructing the bicyclo[4.2.0]octane core. researchgate.net
Ring-Opening Polymerization of Azetidine-Containing Bicycles
The strained four-membered azetidine (B1206935) ring within the 7-azabicyclo[4.2.0]octane scaffold makes it a suitable monomer for ring-opening polymerization, leading to the formation of novel polymeric materials with interesting properties.
Cationic Ring-Opening Polymerization of 1-Azabicyclo[4.2.0]octane
The cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane, also known as conidine, has been studied extensively. researchgate.netdergipark.org.trresearchgate.net This polymerization can be initiated by various alkyl halides and proceeds in a living manner, meaning that the polymerization continues as long as monomer is available, with minimal termination or transfer reactions. dergipark.org.trresearchgate.net This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net
The polymerization is typically carried out in solvents like methanol (B129727) or chloroform, and the rate of polymerization is influenced by the nature of the initiator and the solvent. researchgate.netresearchgate.net For instance, the reactivity of the initiating alkylating agents decreases with increasing nucleophilicity of the resulting anion. researchgate.net Microwave-assisted synthesis has also been employed to facilitate the polymerization process. dergipark.org.trtrdizin.gov.tr The resulting polymer, poly(1-azabicyclo[4.2.0]octane) or polyconidine, is a polybase that can be quantitatively titrated with acids. researchgate.net
| Initiator Type | Solvent | Polymerization Conditions | Resulting Polymer | Reference |
| Alkyl Halides | Methanol | 60°C | Poly(1-azabicyclo[4.2.0]octane) | researchgate.net |
| Alkyl Halides | Chloroform | 45°C | Optically Active Biopolymers | researchgate.net |
| Alkyl Halides | Not specified | Microwave, 100°C, 1 hr | Poly(1-azabicyclo[4.2.0]octane) | dergipark.org.tr |
The structure of the monomer, 1-azabicyclo[4.2.0]octane, has been determined by NMR spectroscopy to have a chair conformation for the six-membered ring with the four-membered ring in an N-axial and C-6-equatorial position. researchgate.net This rigid structure influences the stereochemistry of the resulting polymer chain. researchgate.net
Development of Optically Active Biopolymers from Chiral Precursors
The synthesis of optically active biopolymers derived from chiral 7-azabicyclo[4.2.0]octane precursors represents a significant area of research. The cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane, also known as conidine, has been investigated using chiral tricyclic amino acid esters as acylation agents. researchgate.net This method yields optically active biopolymers with varying molecular weights. researchgate.net
The polymerization process is typically initiated with different alkyl halide derivatives. researchgate.netresearchgate.net The molecular weight distribution of the resulting polymers, as determined by size-exclusion chromatography (SEC), indicates a living cationic polymerization mechanism. researchgate.net The structures of these novel biopolymers have been confirmed using various spectroscopic techniques, including FT-IR, UV, and NMR. researchgate.net
| Polymerization Parameter | Observation | Reference |
| Initiator | Chiral tricyclic amino acid esters, Alkyl halides | researchgate.netresearchgate.netresearchgate.net |
| Polymerization Type | Cationic ring-opening | researchgate.net |
| Polydispersity Index (Mw/Mn) | ~1.05 - 1.53 | researchgate.net |
| Characterization | FT-IR, UV, NMR, SEC | researchgate.net |
Derivatization and Functionalization of Azabicyclo[4.2.0]octane Cores
The functionalization of the azabicyclo[4.2.0]octane core is crucial for modulating its physicochemical and biological properties. Various strategies have been developed to introduce a range of substituents and functionalities onto this scaffold.
Introduction of Alkyl and Heteroatom Substituents
The introduction of alkyl and heteroatom substituents onto the azabicyclo[4.2.0]octane ring system can be accomplished through several synthetic routes. For instance, radical cyclization of 1-allyl- and 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using n-tributyltin hydride and AIBN in toluene (B28343) affords 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octan-8-ones with high diastereocontrol. acs.org This method allows for the incorporation of various substituents at the 3-position of the bicyclic system. acs.org
Furthermore, the synthesis of 8-oxo-2,2,5,7-tetramethyl-7-(hydroxymethyl)-3-oxa-1-azabicyclo[4.2.0]octane has been achieved by treating the corresponding lithium enolate with formaldehyde. prepchem.com This reaction introduces a hydroxymethyl group at the 7-position. prepchem.com
The reactivity of 1-azabicyclo[4.2.0]octane with different alkyl esters or halides has also been studied, with reactivities decreasing with increasing nucleophilicity of the derived anions (CF3SO3 > I > Br > picryl > Cl). researchgate.net
Stereoselective Modifications via Reduction and Alkylation
Stereoselective modifications of the azabicyclo[4.2.0]octane core are essential for accessing specific stereoisomers with desired biological activities. The reduction of β-lactams is a common and mild method to access azetidines. umich.edu For example, the reductive ring opening of 1-azabicyclo[4.2.0]octan-8-ones and 1-azabicyclo[5.2.0]nonan-9-ones with lithium aluminum hydride yields novel 2-(1-alkoxy-2-hydroxyethyl)piperidines and -azepanes as single isomers. acs.org
Stereoselective γ-alkylation of α-branched enals can also be employed to introduce substituents in a controlled manner. tesisenred.net
Formation of Water-Soluble Derivatives
To enhance the biological applicability of azabicyclo[4.2.0]octane-based compounds, the formation of water-soluble derivatives is often necessary. A method has been developed to synthesize positively charged poly(1-azabicyclo[4.2.0]octane) and its water-soluble polyampholyte derivative using microwave irradiation. researchgate.netdergipark.org.trdergipark.org.tr This involves the reaction of the polymer with bromoacetic acid to introduce hydrophilic carboxy groups. researchgate.netdergipark.org.tr The resulting modified polymers are soluble in water. dergipark.org.tr
Another approach to water-soluble derivatives involves the synthesis of methylol derivatives of related cephalosporin (B10832234) structures, which are soluble in water and provide nearly neutral solutions. google.com
Chemo-, Regio-, and Stereoselective Synthesis of Azabicyclo[4.2.0]octane Compounds
The chemo-, regio-, and stereoselective synthesis of azabicyclo[4.2.0]octane compounds is a key focus in synthetic organic chemistry. Photochemical [2+2] cycloaddition reactions between 1,4-dihydropyridines and acrylonitrile derivatives have been utilized to construct the bicyclic framework with control over stereochemistry. smolecule.com For instance, irradiation of chiral 1,4-dihydropyridine precursors can lead to trans-8-cyano-cis-2-azabicyclo[4.2.0]octane intermediates with enantiomeric excesses up to 45%. smolecule.com
Thermal intramolecular [2+2] cycloadditions of allene-containing precursors provide an alternative route, yielding bicyclo[4.2.0]oct-5-ene derivatives with complete transfer of olefin geometry. smolecule.com Nickel-catalyzed homodimerizative [2+2] cycloaddition of allenamides has also been developed, affording cyclobutanes as single isomers with high regio- and stereoselectivity. researchgate.net
The Diels-Alder reaction is another powerful tool for the synthesis of bicyclo[4.2.0]octane motifs, as demonstrated in the total synthesis of natural products like kingianin F. rsc.org Additionally, intramolecular [5+2] cycloadditions have been proposed as a method to efficiently generate complex polycyclic assemblies containing the azabicyclo[4.2.0]octane scaffold. whiterose.ac.uk
| Synthetic Method | Key Features | Reference |
| Photochemical [2+2] Cycloaddition | Stereoselective, uses 1,4-dihydropyridines | smolecule.com |
| Thermal Intramolecular [2+2] Cycloaddition | Regioselective, uses allene (B1206475) precursors | smolecule.com |
| Nickel-Catalyzed [2+2] Cycloaddition | High regio- and stereoselectivity, uses allenamides | researchgate.net |
| Diels-Alder Reaction | Forms bicyclo[4.2.0]octane motifs | rsc.org |
| Intramolecular [5+2] Cycloaddition | Generates complex polycyclic assemblies | whiterose.ac.uk |
Stereochemical Investigations and Conformational Analysis of 7 Azabicyclo 4.2.0 Octane Systems
Chiral Pool Synthesis and Asymmetric Induction in Azabicyclo[4.2.0]octane Derivatives
The synthesis of specific stereoisomers of azabicyclo[4.2.0]octane derivatives often employs chiral pool starting materials to achieve enantiomeric purity. Natural sources like amino acids and carbohydrates serve as readily available chiral building blocks. pwr.edu.pl For instance, L-malic acid, a common chiral pool material, has been utilized in the asymmetric synthesis of related bicyclic structures, demonstrating a viable pathway to enantiomerically pure products. researchgate.net
Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is a key strategy. This can be achieved through substrate-controlled methods, where the inherent chirality of the starting material dictates the stereochemical outcome of the reactions. pwr.edu.pl Another approach involves the use of chiral auxiliaries or catalysts during the synthesis. For example, visible-light-promoted intermolecular [2+2] cycloaddition reactions using chiral catalysts can construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with high stereoselectivity. google.com The choice of catalyst, such as a chiral oxaborolidinium ion, can significantly influence the enantioselectivity of cycloaddition reactions that form the bicyclo[4.2.0]octane core. rsc.org
Determination of Absolute and Relative Stereochemistry
The precise three-dimensional arrangement of atoms, or stereochemistry, in azabicyclo[4.2.0]octane systems is determined using various analytical techniques. The presence of multiple chiral centers necessitates a clear definition of both relative and absolute configurations. smolecule.com182.160.97
Relative stereochemistry , which describes the orientation of substituents relative to each other, is often elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. For some derivatives, NMR studies have indicated a cis-fusion of the rings. acs.org
Absolute stereochemistry , the definitive spatial arrangement of atoms, is typically established by X-ray crystallography. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign descriptors (R/S) to each chiral center based on the crystallographic data. smolecule.comiupac.orgqmul.ac.uk For compounds that are not amenable to crystallization, the absolute configuration may be determined by chemical correlation to a compound of known stereochemistry or through the use of chiral derivatizing agents.
The table below summarizes key bond parameters for a related azabicyclo[4.2.0] system, derived from crystallographic data.
| Bond/Angle | Value (Å/°) | Comparison to [3.2.0] Systems |
| N7–C8 (lactam) | 1.41–1.43 | Shorter by 0.02–0.04 Å |
| C3–C4 (double bond) | 1.34–1.36 | Similar to conjugated enones |
| Ring junction angle | 95–100° | Wider than [3.2.0] analogues |
| Data for 7-Azabicyclo[4.2.0]oct-3-en-8-one system. |
Conformational Dynamics of the Fused Bicyclic Ring System
The fused bicyclo[4.2.0]octane ring system is not rigid and exhibits conformational flexibility. The six-membered ring, in particular, can adopt different conformations to minimize steric and torsional strain. In the case of cis-7-azabicyclo[4.2.0]octan-8-one, crystallographic studies have shown that the cyclohexane (B81311) ring can exist as a mixture of a flexible boat form (approximately 77%) and a flexible half-chair form (approximately 23%) simultaneously within the crystal lattice. researchgate.net
Analysis of Ring Strain and Its Influence on Molecular Geometry
The bicyclo[4.2.0] framework is characterized by significant ring strain, primarily arising from the four-membered ring. smolecule.com The estimated strain energy for this system is in the range of 25–30 kcal/mol. This strain is a direct consequence of the deviation of bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) values and the presence of eclipsing interactions.
This inherent strain has a profound influence on the molecular geometry and reactivity of the compound. The four-membered ring is forced into a planar conformation to minimize torsional strain. This planarity, coupled with the strain of the fused system, affects bond lengths and angles throughout the molecule. For instance, the ring junction angle in some azabicyclo[4.2.0] systems is between 95-100°, which is wider than that found in the more strained azabicyclo[3.2.0] analogues. The relief of this ring strain is a driving force for various chemical reactions, such as ring-opening rearrangements.
Isostructurality Studies within the Azabicyclo[4.2.0]octane Series
Isostructurality refers to the phenomenon where different compounds crystallize in the same or very similar structures. Studies within the broader class of alicyclic β-lactams have shown that isostructurality can occur. For example, racemic crystals of cis-7-azabicyclo[4.2.0]octan-8-one are isostructural with its lower homologue, cis-6-azabicyclo[3.2.0]heptan-7-one. researchgate.net This similarity in crystal packing is attributed to the formation of robust N—H⋯O=C hydrogen bonding networks that organize the molecules into similar arrangements within the crystal lattice, often along screw axes. researchgate.net
Reaction Mechanisms and Intrinsic Reactivity of 7 Azabicyclo 4.2.0 Octane Frameworks
Mechanisms of Ring-Opening Reactions in Bicyclo[4.2.0]octane Derivatives
Ring-opening reactions are a characteristic feature of the 7-azabicyclo[4.2.0]octane system, driven by the release of strain in the four-membered azetidine (B1206935) ring. These transformations can proceed through various mechanisms, often dictated by the reaction conditions and the nature of substituents on the bicyclic frame.
One of the prominent ring-opening pathways involves the thermal or acid-catalyzed rearrangement of 7-azabicyclo[4.2.0]octane derivatives. For instance, unsaturated analogs like 7-azabicyclo[4.2.0]oct-3-ene can undergo thermal rearrangement to form the less strained 6-azabicyclo[3.2.1]oct-2-ene. This transformation is driven by the relief of ring strain and can be influenced by neighboring group participation. Under acidic conditions, the bicyclo[4.2.0] system can exhibit moderate strain that facilitates ring-opening reactions.
Reductive cleavage is another common mode of ring-opening. The use of reducing agents like lithium aluminum hydride can lead to the opening of the azetidine ring, yielding substituted piperidines. For example, the reduction of 1-azabicyclo[4.2.0]octan-8-ones results in the formation of novel 2-(1-alkoxy-2-hydroxyethyl)piperidines. nih.gov Similarly, reductive debenzylation of a heteroanellated azabicyclo[4.2.0]octane has been observed to yield an eight-membered lactam ring (an azocane) through selective cleavage of the C1/C8b bond. thieme-connect.com
The presence of an ethyl group at the C-6 position, as in 6-Ethyl-7-azabicyclo[4.2.0]octane, would be expected to influence the regioselectivity and rate of these ring-opening reactions through steric hindrance, potentially favoring pathways that alleviate steric interactions in the transition state.
Reactivity Profiles of the Fused Azetidine Ring
The fused azetidine ring in the 7-azabicyclo[4.2.0]octane framework is the primary center of reactivity due to its inherent ring strain. This strain makes the four-membered ring susceptible to nucleophilic attack and ring-expansion reactions. Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts but are still reactive enough to be valuable synthetic intermediates. bris.ac.uk
The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions. Alkylation or acylation of the nitrogen is a common transformation. The reactivity of the azetidine nitrogen is also central to its role in polymerization. For instance, 1-azabicyclo[4.2.0]octane can undergo cationic ring-opening polymerization initiated by alkylating agents. dergipark.org.trresearchgate.net The rate of this polymerization is influenced by the nature of the initiator and the solvent. researchgate.net
The azetidine ring can also undergo cycloaddition reactions. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. nih.gov While often applied intramolecularly, this reaction can be used to construct bicyclic azetidines.
For this compound, the ethyl group at C-6 is adjacent to the azetidine ring. Spectroscopic analysis of the parent 1-azabicyclo[4.2.0]octane indicates that the six-membered ring adopts a chair conformation with the four-membered ring in an N-axial and C-6-equatorial position. researchgate.net An ethyl group at the C-6 position would likely favor an equatorial orientation to minimize steric strain, which in turn would influence the accessibility of the nitrogen lone pair and the faces of the azetidine ring to incoming reagents.
Investigations into Carbon-Carbon Bond Formation and Cleavage within the Bicyclic System
Manipulating carbon-carbon bonds within the 7-azabicyclo[4.2.0]octane system allows for significant structural modifications and the synthesis of complex molecular architectures.
Carbon-Carbon Bond Formation: C-C bond formation can be achieved through various methods, including radical cyclization. For example, 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones can be transformed into 1-azabicyclo[4.2.0]octane-8-ones through radical cyclization with excellent diastereocontrol. nih.gov Another powerful method is the [2+2] ketene (B1206846) cycloaddition, which has been proposed as a key step to access the bicyclo[4.2.0]octane system of natural products like kingianins. nih.gov This approach allows for the rapid construction of the carbon skeleton. nih.gov
Carbon-Carbon Bond Cleavage: The release of ring strain can also drive C-C bond cleavage, particularly in strained bicyclic systems. While direct C-C bond cleavage within the cyclohexane (B81311) ring is less common, reactions involving the fused cyclobutane (B1203170) portion (as in cyclobuta[c]quinolin-3(4H)-ones) can lead to selective C-C bond breaking. thieme-connect.com For instance, a rationally designed 1,2-rearrangement has been used to achieve selective cleavage. thieme-connect.com Transition metal-catalyzed C-C bond activation is another strategy, where oxidative addition of a metal into a strained C-C bond can initiate a variety of transformations. bris.ac.uk
In this compound, the ethyl group can sterically and electronically influence these reactions. For C-C bond formation reactions, the substituent could direct the stereochemical outcome. For cleavage reactions, it might alter the stability of intermediates or transition states, thereby affecting the reaction pathway.
Influence of Substituents on Reaction Pathways and Selectivity
Substituents on the 7-azabicyclo[4.2.0]octane framework play a crucial role in directing the course and selectivity of its reactions. The nature, size, and position of these substituents can exert significant steric and electronic effects.
The substitution on the nitrogen atom is particularly influential. For example, in the intramolecular cyclization of aziridines to form 6-azabicyclo[3.2.1]octanes, the choice of the N-substituent is critical. While N-diphenylphosphinyl and N-H aziridines did not yield the desired bicyclic product, an N-nosyl group led efficiently to the target ring system. acs.org In the context of polymerization of 1-azabicyclo[4.2.0]octane, the reactivity of alkylating agents was found to decrease with increasing nucleophilicity of the derived anions (CF3SO3- > I- > Br- > Cl-). researchgate.netresearchgate.net
Substitution on the carbocyclic ring also impacts reactivity. An ethyl group at the C-6 position, as in this compound, introduces a chiral center and steric bulk near the ring junction. This steric hindrance can influence the facial selectivity of reactions at the adjacent azetidine ring and the conformational preference of the six-membered ring. In reductions of substituted 7-acetyl-8-oxo-3-oxa-1-azabicyclo[4.2.0]octanes, the stereochemistry of the product was controlled by the nature of the substituent at C-7.
The following table summarizes the expected influence of an ethyl group at the C-6 position on various reaction types.
| Reaction Type | Expected Influence of a 6-Ethyl Substituent |
| Ring-Opening | May influence rate and regioselectivity through steric hindrance. |
| N-Alkylation/Acylation | May sterically hinder the approach of electrophiles to the nitrogen atom. |
| C-C Bond Formation | Can direct the stereochemical outcome of additions to the ring system. |
| Polymerization | Could affect the rate of propagation by altering the steric environment of the active center. |
Kinetic Isotope Effect Studies for Mechanistic Elucidation
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by revealing information about bond-breaking and bond-forming steps in the rate-determining transition state. While specific KIE studies on this compound are not documented, studies on analogous bicyclo[4.2.0]octane systems provide valuable mechanistic insights.
For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene was investigated using deuterium (B1214612) KIEs. The small observed KIE values ruled out mechanisms involving a researchgate.net hydrogen shift and supported a direct disrotatory ring opening. nih.gov Computational studies of KIEs for this reaction have further refined the understanding of the reaction pathway, suggesting a preference for a conrotatory ring opening followed by double-bond isomerization, which is consistent with experimental values.
In the context of 7-azabicyclo[4.2.0]octane chemistry, KIE studies could be employed to:
Distinguish between concerted and stepwise mechanisms in ring-opening and rearrangement reactions.
Probe the extent of C-N or C-C bond cleavage in the transition state.
Elucidate the role of neighboring group participation, for instance, by the sulfonamide nitrogen in the rearrangement of unsaturated derivatives.
Computational Chemistry and Theoretical Modeling of 7 Azabicyclo 4.2.0 Octane Derivatives
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of the 7-azabicyclo[4.2.0]octane system. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic properties. For the parent 7-azabicyclo[4.2.0]octane, these calculations reveal the distribution of electron density, molecular orbital energies, and the nature of the bonds within the strained bicyclic system.
The introduction of a 6-ethyl group is predicted to induce subtle but significant changes in the electronic landscape. The ethyl group, being an electron-donating group, would likely increase the electron density on the adjacent carbon atom (C6) and, to a lesser extent, on the nitrogen atom (N7) through inductive effects. This can influence the bond lengths and strengths within the ring system. For instance, the C6-N7 bond might exhibit a slightly different character compared to the unsubstituted parent compound.
Table 1: Predicted Electronic Properties of 6-Ethyl-7-azabicyclo[4.2.0]octane based on related systems
| Property | Predicted Value/Description | Method of Prediction |
| Dipole Moment | Increased compared to the parent compound due to the ethyl group. | DFT Calculations |
| HOMO-LUMO Gap | Slightly altered, potentially affecting reactivity. | DFT Calculations |
| Mulliken Charges | Increased negative charge on N7 and altered charges on C6. | Ab initio Calculations |
| Bonding | Primarily covalent, with some polar character in C-N bonds. | Analysis of wave function |
Note: The values in this table are hypothetical and intended for illustrative purposes, based on general principles and data from related compounds.
Prediction of Molecular Conformations and Energetic Landscapes
The conformational flexibility of the 7-azabicyclo[4.2.0]octane ring system is a critical determinant of its biological activity and reactivity. The fusion of a six-membered ring to a four-membered azetidine (B1206935) ring introduces significant ring strain. Theoretical modeling allows for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.
For cis-7-azabicyclo[4.2.0]octan-8-one, a related structure, studies have shown that the cyclohexane (B81311) ring can adopt either a flexible boat or a half-chair conformation. researchgate.net It is plausible that this compound would also exhibit multiple low-energy conformations. The ethyl group at the C6 position would likely favor conformations that minimize steric hindrance with the rest of the bicyclic framework. The energetic landscape would map out the relative energies of these conformers and the transition states connecting them, providing a detailed picture of the molecule's dynamic behavior. Studies on the structure of 1-azabicyclo[4.2.0]octane have indicated that the six-membered ring adopts a chair conformation with the four-membered ring in a specific orientation, leading to a rigid structure that does not allow for ring or nitrogen inversion. researchgate.net
Reaction Pathway Analysis and Transition State Characterization
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For 7-azabicyclo[4.2.0]octane derivatives, a key area of interest is the reactivity of the strained four-membered ring. Ring-opening reactions, for instance, are common in related β-lactam systems. Theoretical calculations can map out the entire reaction pathway for such processes, identifying the structures of transition states and intermediates.
Molecular Dynamics Simulations for Conformational Flexibility
While static quantum chemical calculations provide insights into specific conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations can be used to explore the conformational space of this compound in a simulated environment, such as in a solvent or interacting with a biological target. frontiersin.orgnih.gov
These simulations would reveal the accessible conformations and the timescales of conformational changes. For instance, an MD simulation could show how the ethyl group rotates and how the six-membered ring puckers over nanoseconds. This is particularly relevant for understanding how the molecule might bind to a receptor, where conformational adaptability is often key. Studies on bicyclic β-lactams have utilized MD simulations to understand their stability and interactions with proteins. rsc.org
In Silico Prediction of Reactivity and Selectivity
Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure, particularly the distribution of molecular orbitals and electrostatic potential, one can identify sites that are susceptible to nucleophilic or electrophilic attack.
For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for oxidation and reduction, respectively. The calculated atomic charges can also guide predictions of regioselectivity in reactions. For instance, in a reaction with an electrophile, the nitrogen atom (N7) would be a likely site of attack due to its lone pair of electrons. The presence of the 6-ethyl group may sterically hinder attack at certain positions, thus influencing the stereoselectivity of a reaction. Such in silico predictions are invaluable in designing synthetic routes and understanding the chemical behavior of novel compounds. smolecule.com
Applications in Advanced Organic Synthesis and Scaffold Design
Utility of Azabicyclo[4.2.0]octane Cores in Total Synthesis of Complex Molecules
The presence of the ethyl group at the 6-position can serve as a crucial handle for further functionalization or can directly contribute to the molecule's interaction with biological targets. The rigid bicyclic system helps to lock the molecule in a specific conformation, which is often essential for potent biological activity. The versatility of the azabicyclo[4.2.0]octane core allows it to serve as a precursor for more elaborate molecular structures, including those with pharmaceutical or agrochemical applications.
Development of New Synthetic Methodologies Utilizing Bicyclic Azacycle Building Blocks
The growing importance of bicyclic azacycles, such as 6-Ethyl-7-azabicyclo[4.2.0]octane, has spurred the development of novel and efficient synthetic methodologies. nih.govmdpi.com General approaches to the synthesis of azacycles that can be adapted for this specific compound include the dialkylation of primary amines with suitable dihalides, and the N-heterocyclization of primary amines with diols or dicarbonyl compounds. nih.gov Furthermore, various C-N coupling reactions have been established for the formation of azacyclic structures. mdpi.com
More specific to the bicyclo[4.2.0]octane ring system are methods involving cycloaddition reactions, such as the [2+2] cycloaddition, which have proven effective in constructing the fused four- and six-membered rings. researchgate.netresearchgate.net The synthesis of this compound would necessitate starting materials that already contain the ethyl substituent at the appropriate position or would involve a subsequent alkylation step to introduce the ethyl group onto the pre-formed bicyclic scaffold. The development of stereoselective synthetic routes is of particular importance to access specific enantiomers or diastereomers of this chiral molecule.
Table 1: Selected Synthetic Methodologies for Azacycle Formation
| Methodology | Reactants | Key Features | Reference(s) |
| Dialkylation of Primary Amines | Primary Amine, Dihalide | One of the older protocols for azacycle synthesis. | nih.gov |
| N-Heterocyclization with Diols | Primary Amine, Diol | Often catalyzed by metals. | nih.gov |
| N-Heterocyclization with Dicarbonyls | Primary Amine, Dicarbonyl Compound | Leads to the formation of the heterocyclic ring. | nih.gov |
| C-N Coupling Reactions | Aryl Halide, Amine | A common method for forming the carbon-nitrogen bond. | mdpi.com |
| [2+2] Cycloaddition | Alkene, Ketene (B1206846)/Alkene | Forms the cyclobutane (B1203170) ring of the bicyclo[4.2.0]octane system. | researchgate.net, researchgate.net |
Strategies for Scaffold Derivatization for Library Synthesis
The this compound scaffold is an excellent starting point for the generation of compound libraries for high-throughput screening in drug discovery. smolecule.comresearchgate.net The core structure offers multiple points for diversification, allowing for the systematic exploration of the chemical space around this privileged scaffold. bris.ac.uk
Strategies for derivatization can be broadly categorized as follows:
N-Functionalization: The nitrogen atom of the azabicyclo[4.2.0]octane ring can be readily functionalized through alkylation, acylation, or arylation to introduce a wide variety of substituents. This allows for the modulation of properties such as solubility, basicity, and biological target engagement.
Backbone Modification: The carbon framework of the bicyclic system can be further elaborated. The ethyl group at the 6-position is one such modification, and a library of analogs could be created by introducing different alkyl or aryl groups at this position to probe structure-activity relationships (SAR). Other positions on the ring can also be targeted for functionalization, depending on the synthetic accessibility.
The creation of such libraries is instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of Azabicyclo[4.2.0]octane as Bioisosteric Replacements
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for drug design. The rigid and three-dimensional structure of the azabicyclo[4.2.0]octane core makes it an attractive bioisosteric replacement for more common ring systems like piperidine (B6355638) and benzene. colab.wsunipv.itnih.gov
Replacing a flexible ring, such as piperidine, with the more constrained azabicyclo[4.2.0]octane scaffold can offer several advantages:
Improved Metabolic Stability: The rigid structure can prevent the molecule from adopting conformations that are susceptible to metabolic degradation. unipv.it
Enhanced Binding Affinity: By locking the molecule in a bioactive conformation, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity.
Novel Intellectual Property: The use of such a unique scaffold can lead to the discovery of novel chemical entities with distinct patent positions.
For example, the related 3,8-diazabicyclo[4.2.0]octane core has been successfully employed in the design of potent agonists for the nicotinic acetylcholine (B1216132) receptor. researchgate.netacs.org The introduction of a 6-ethyl group onto the azabicyclo[4.2.0]octane scaffold would represent a specific design choice in the creation of a bioisosteric analog, aiming to optimize its interaction with a particular biological target.
Mechanistic Studies of Biological Interactions for Scaffold Optimization Non Clinical Focus
Investigation of Ligand-Receptor Binding Modes
The rigid structure of the azabicyclo[4.2.0]octane scaffold is a key attribute that medicinal chemists leverage to achieve high-affinity and selective ligand-receptor interactions. This rigidity reduces the entropic penalty associated with binding, as the molecule does not need to "freeze" into a specific conformation to fit into a receptor's binding pocket. The defined stereochemistry of the fused rings allows for precise placement of functional groups to engage with specific residues in the target protein.
Derivatives of the closely related 3,8-diazabicyclo[4.2.0]octane have been investigated as potent agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Studies on these compounds revealed that both steric and electrostatic factors are crucial for potent and selective activity. researchgate.net The bicyclic core orients substituents in a specific three-dimensional arrangement that can mimic the binding mode of endogenous ligands. For instance, in the design of orexin (B13118510) receptor modulators, disubstituted 3,8-diaza-bicyclo[4.2.0]octane compounds have been utilized to treat conditions like insomnia. google.com The scaffold serves to position key pharmacophoric elements in the correct orientation to interact with the orexin receptor.
Similarly, other constrained bicyclic systems, such as the 2-azabicyclo[2.2.2]octane scaffold, have been used to develop agonists for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), highlighting the utility of such rigid systems in mimicking natural alkaloids to achieve selective biological targeting. The binding mode often involves hydrogen bonds, hydrophobic interactions, and precisely directed electrostatic interactions, all facilitated by the constrained geometry of the bicyclic core.
Table 1: Receptor Targets for Azabicyclo[4.2.0]octane Analogues and Related Scaffolds
| Scaffold | Receptor Target | Biological Significance | Reference(s) |
|---|---|---|---|
| 3,8-Diazabicyclo[4.2.0]octane | Nicotinic Acetylcholine Receptors (nAChRs) | Neurological disorders, pain | researchgate.net |
| 3,8-Diazabicyclo[4.2.0]octane | Orexin Receptors | Sleep disorders (e.g., insomnia) | google.com |
Enzymatic Inhibition Mechanisms and Target Interaction Studies
The azabicyclo[4.2.0]octane framework is perhaps most famously represented in the class of β-lactam antibiotics, particularly cephalosporins, which feature a 5-thia-1-azabicyclo[4.2.0]octane core. The mechanism of action of these molecules provides a canonical example of enzyme inhibition driven by the scaffold's inherent properties.
β-lactamase: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the amide bond in the four-membered β-lactam ring. nih.govkyoto-u.ac.jp The antibacterial action of cephalosporins and other β-lactam antibiotics stems from their ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov The azabicyclo[4.2.0]octane scaffold imparts significant strain on the β-lactam ring, making it highly susceptible to nucleophilic attack.
The inhibition mechanism involves the active site serine residue of a serine-β-lactamase attacking the carbonyl carbon of the β-lactam ring. kyoto-u.ac.jp This leads to the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively deactivating the enzyme. kyoto-u.ac.jp The efficiency of this process is a direct result of the ring strain engineered by the bicyclic scaffold.
Bcl-xL: The B-cell lymphoma-extra large (Bcl-xL) protein is a key anti-apoptotic regulator and a target for cancer therapy. nih.govnih.gov It functions by binding to and sequestering pro-apoptotic proteins. nih.gov While the azabicyclo[4.2.0]octane scaffold is a versatile platform, there is limited specific research available in the public domain detailing its direct interaction with or inhibition of Bcl-xL. The development of small molecule inhibitors for protein-protein interactions like those involving Bcl-xL is a significant challenge, and the suitability of this particular scaffold as a starting point for Bcl-xL inhibitor design remains an area for future investigation.
α-glucosidase: α-Glucosidases are enzymes that catalyze the cleavage of glycosidic bonds, playing a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are used in the management of type 2 diabetes. Many α-glucosidase inhibitors are iminosugars, which mimic the structure of the natural carbohydrate substrate. Polyhydroxylated quinolizidine (B1214090) derivatives, which feature a fused bicyclic ring system, have been shown to be potent and selective α-glucosidase inhibitors. researchgate.net The inhibitory activity is attributed to the constrained ring system which allows for specific interactions within the enzyme's active site. researchgate.net
Although direct studies of 6-Ethyl-7-azabicyclo[4.2.0]octane as an α-glucosidase inhibitor are scarce, the general principle involves designing scaffold derivatives that can mimic the transition state of the glycoside substrate. The nitrogen atom of the azabicyclo[4.2.0]octane ring, when protonated, could potentially interact with the catalytic carboxylate residues in the enzyme's active site, a common mechanism for iminosugar inhibitors. ethz.ch
Table 2: Enzymatic Inhibition by Azabicyclo[4.2.0]octane-based Scaffolds
| Enzyme Target | Scaffold Example | Mechanism of Inhibition | Reference(s) |
|---|---|---|---|
| β-Lactamase | 5-Thia-1-azabicyclo[4.2.0]octane (Cephalosporins) | Covalent modification of active site serine via ring-opening of strained β-lactam | kyoto-u.ac.jp |
| α-Glucosidase | Polyhydroxylated quinolizidines (related bicyclic amines) | Competitive inhibition; mimicry of the oxocarbenium ion transition state | researchgate.net |
Rational Design Principles for Biologically Relevant Azabicyclo[4.2.0]octane Scaffolds
The rational design of new therapeutic agents based on the azabicyclo[4.2.0]octane scaffold relies on several key principles derived from mechanistic and structural studies.
Conformational Restriction and Pre-organization: The primary advantage of the bicyclic system is its rigidity. This pre-organizes the attached pharmacophoric groups into a well-defined spatial orientation, which can lead to higher binding affinity by minimizing the entropic cost of binding. This principle is fundamental to its use in targeting specific receptor subtypes or enzyme isoforms.
Stereoelectronic Control: The fused ring system allows for precise control over the stereochemistry of substituents. The placement of electron-donating or withdrawing groups, hydrogen bond donors/acceptors, and hydrophobic moieties can be finely tuned to optimize interactions with the biological target. For example, quantitative structure-activity relationship (QSAR) studies on 3,8-diazabicyclo[4.2.0]octane derivatives showed that both steric and electrostatic parameters were key to modulating agonist activity at nAChRs. researchgate.net
Vectorial Growth and Scaffold Hopping: The azabicyclo[4.2.0]octane core can be used as a central anchor from which to explore different "vectors" or directions for chemical modification. This allows for systematic exploration of the binding pocket. Furthermore, the scaffold can be used in "scaffold hopping" approaches, where it replaces a different chemical core in a known ligand to improve properties like synthetic accessibility, metabolic stability, or patentability, while retaining the essential binding interactions. researchgate.net
Exploitation of Ring Strain: As seen in β-lactam antibiotics, the inherent strain of the four-membered ring in the [4.2.0] system can be a functional feature. This strain can be harnessed to design mechanism-based inhibitors that form covalent bonds with their target enzymes, leading to potent and often irreversible inhibition. kyoto-u.ac.jp
The synthesis of chiral cyclooctadiene derivatives, which can be seen as related eight-membered ring structures, highlights the importance of developing synthetic methods that allow for the rational design and stereoselective synthesis of such complex cyclic motifs for use in medicinal chemistry. researchgate.net
Table 3: Key Principles in the Rational Design of Azabicyclo[4.2.0]octane Scaffolds
| Design Principle | Description | Application Example | Reference(s) |
|---|---|---|---|
| Conformational Restriction | The rigid scaffold reduces the entropic penalty of binding, leading to higher affinity. | Design of selective nAChR agonists. | researchgate.net |
| Stereoelectronic Control | Precise 3D positioning of substituents to optimize interactions with the target. | Tuning selectivity of orexin receptor modulators. | google.com |
| Exploitation of Ring Strain | The strained β-lactam ring is used to drive covalent modification of enzymes. | Mechanism of action for cephalosporin (B10832234) antibiotics against β-lactamases. | kyoto-u.ac.jp |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone technique for the structural and stereochemical elucidation of organic molecules, including complex heterocyclic systems like 6-Ethyl-7-azabicyclo[4.2.0]octane. ipb.pt
One- and Two-Dimensional NMR Techniques
One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information regarding the chemical environment of each nucleus. In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and integration values offer insights into the electronic environment, neighboring protons, and the relative number of protons, respectively. For this compound, the protons on the ethyl group and those on the bicyclic core would exhibit characteristic signals.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and determining the connectivity and spatial relationships between atoms. ipb.pt Key 2D NMR experiments for this molecule would include:
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the molecule, mapping the connectivity of protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, definitively assigning the ¹³C signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for assigning the stereochemistry of the ring fusion and the orientation of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is a hypothetical representation based on established principles of NMR spectroscopy for similar structural motifs.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~2.8 - 3.2 | ~50 - 55 |
| 2 | ~1.5 - 1.9 | ~25 - 30 |
| 3 | ~1.4 - 1.8 | ~20 - 25 |
| 4 | ~1.6 - 2.0 | ~28 - 33 |
| 5 | ~1.7 - 2.1 | ~30 - 35 |
| 6 | ~3.0 - 3.4 | ~60 - 65 |
| 8 | ~2.9 - 3.3 | ~45 - 50 |
| Ethyl-CH₂ | ~1.3 - 1.6 | ~25 - 30 |
| Ethyl-CH₃ | ~0.8 - 1.1 | ~10 - 15 |
Solid-State NMR for Conformational Insights
While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer profound insights into the molecular structure and dynamics in the solid phase. wustl.edunih.gov For this compound, ssNMR could be employed to:
Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.
Study Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can probe intermolecular packing and hydrogen bonding within the crystal lattice. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₉H₁₇N). This is a critical step in verifying the identity of a newly synthesized compound.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ (Hypothetical) |
|---|---|---|
| C₉H₁₇N | 140.1434 | 140.1432 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺ of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nih.govxml-journal.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bicyclic ring system and the loss of the ethyl group, providing unequivocal structural confirmation.
X-Ray Crystallography for Definitive Structural and Stereochemical Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By obtaining a suitable single crystal of this compound or a salt thereof, X-ray diffraction analysis can provide:
Unambiguous Structure: It confirms the connectivity of all atoms in the molecule. mdpi.com
Definitive Stereochemistry: It unequivocally establishes the relative and absolute stereochemistry at all chiral centers and the nature of the ring fusion (cis or trans).
Precise Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: It reveals the details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. mdpi.com
Table 3: Hypothetical Crystallographic Data for this compound This data is a hypothetical representation of what might be obtained from an X-ray crystallographic analysis.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 6.5 Å, c = 14.1 Å, β = 95.2° |
| Volume | 930 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.0 g/cm³ |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.
Infrared (IR) Spectroscopy:
The IR spectrum would be dominated by absorptions arising from C-H, C-N, and C-C bond vibrations. The presence of the ethyl group would be confirmed by characteristic C-H stretching and bending frequencies. The bicyclic amine structure would give rise to specific C-N stretching and N-H bending (if a secondary amine) or C-N related vibrations.
For instance, in the related compound N-Methoxy-2-phenyl-1,2a,3,8b-tetrahydro-2H-chromeno[4,3-b]azete, the IR spectrum shows prominent peaks for C-H stretching around 2823 cm⁻¹ and various fingerprint region peaks corresponding to the complex bicyclic structure. umich.edu Similarly, for poly(1-Azabicyclo[4.2.0]octane), a related polymeric structure, a C-Cl band is identifiable at 654 cm⁻¹ in its chlorinated precursor, indicating how specific functional groups can be tracked. dergipark.org.tr
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C backbone of the bicyclic system and the ethyl group would be expected to produce strong Raman signals. In the context of related complex molecules like ceftolozane, which contains a 5-thia-1-azabicyclo[4.2.0]octane core, Raman spectroscopy is a valuable tool for characterizing different crystalline forms. google.com
Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |
| C-H (Alkyl) | Bending | 1375-1465 | 1375-1465 |
| C-N (Amine) | Stretching | 1020-1250 | 1020-1250 |
| C-C | Stretching | 800-1200 | 800-1200 |
| Ring Vibrations | Skeletal | Fingerprint Region (< 1500) | Fingerprint Region (< 1500) |
Note: The data in this table is based on general spectroscopic principles and data for analogous compounds, not on experimentally determined values for this compound.
Chromatographic Methods for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and, in the case of polymers, the determination of molecular weight distribution.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. For a small molecule like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The purity of the compound can be determined by injecting a sample into the HPLC system and observing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities. The retention time of the main peak can be used for identification when compared to a known standard.
While specific HPLC methods for this compound are not detailed in the literature, methods for similar structures provide a good starting point. For example, the analysis of tazobactam (B1681243) and its impurities, which contain a related bicyclic core, is performed using HPLC. scholarsresearchlibrary.com Typically, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org
Table 2: Illustrative HPLC Method Parameters for Analysis of a Bicyclic Amine
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (for end-of-absorption detection) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: This is a general method and would require optimization for the specific analysis of this compound.
Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. bio-rad.com This technique is not typically used for the analysis of small molecules like this compound itself, but it is the primary method for characterizing polymers derived from it.
If this compound were to be used as a monomer in a ring-opening polymerization, SEC would be indispensable for determining the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer.
In the characterization of poly(1-Azabicyclo[4.2.0]octane), SEC with a quadruple detection system (light-scattering, UV, refractive index, and viscosity) was used to obtain detailed information about the polymer's properties. dergipark.org.trresearchgate.net This multi-detector approach provides a more complete picture of the polymer's characteristics in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
